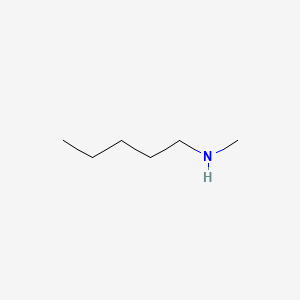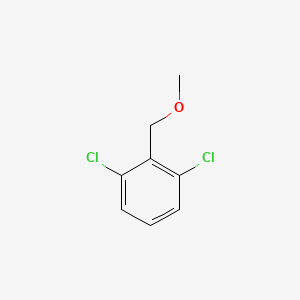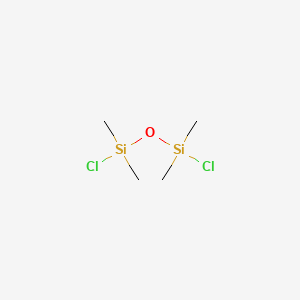
1,3-Dichlorotetramethyldisiloxane
Overview
Description
1,3-Dichlorotetramethyldisiloxane is a chemical compound with the molecular formula C4H12Cl2OSi2 . It is used to produce 1,1,3,3-tetramethyl-disiloxane-1,3-diol and is also used as a chemical additive .
Synthesis Analysis
This compound can be used to prepare a silicon-based fluorene polymer by reacting with a dibromofluorene derived Grignard reagent . It can also be used to prepare ansa-Metallocene compounds .Molecular Structure Analysis
The molecular structure of this compound consists of silicon (Si), carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms. The molecular weight of this compound is 203.214 Da .Chemical Reactions Analysis
This compound is used in the synthesis of various compounds. For example, it can be used to prepare a silicon-based fluorene polymer by reacting with a dibromofluorene derived Grignard reagent . It can also be used in the formation of ansa-Metallocene compounds .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . It has a boiling point of 138°C, a density of 1.039 g/mL at 25°C, and a refractive index (n20/D) of 1.407 .Scientific Research Applications
Synthesis of Difunctional Compounds
1,3-Dichlorotetramethyldisiloxane is used in synthesizing difunctional compounds like XR(CH3)2Si-O-Si(CH3)2RX (where X can be Br, OH, SH, or COOH). This process involves reacting this compound with sodium or lithium reagents. The resulting disiloxanes display specific physical properties and analytical data, with their IR and PMR spectra being noteworthy (Moehs & Davidsohn, 1969).
Molecular Structure and Conformation Studies
The molecular structure and conformation of dichlorotetramethyldisiloxane, studied through gas-phase electron diffraction, reveal specific bond distances and angles, such as r(C-H), r(Si-O), r(Si-C), and r(Si-Cl). This information is crucial for understanding the chemical behavior of the compound (Shen, 1983).
Reactions with Acetamide and Benzamides
This compound reacts with acetamide and benzamides to form disiladioxazines. These reactions lead to compounds that exhibit unique structures and do not undergo tautomerization. This has implications for developing new chemical compounds (Dejak & Lasocki, 1983).
Selective Reaction with Alkyllithium Reagents
The compound shows selective reactivity with alkyllithium reagents, especially at low temperatures. This selectivity allows for the preparation of 1-alkyl-3-chlorotetramethyldisiloxanes or 1-alkyl-3-hydroxytetramethyldisiloxanes, valuable in various chemical processes (Kazoura & Weber, 1983).
Silylation of Mono-aromatic Hydrocarbons
This compound facilitates the silylation of mono-aromatic hydrocarbons, leading to various siloxane derivatives. This process is significant in the synthesis of novel organometallic compounds (Laguerre et al., 1976).
Formation of Dicarboxylic Acid and Supramolecular Structures
It's used to obtain dicarboxylic acid, which then reacts to form supramolecular structures with copper complexes. This application highlights its role in creating complex molecular structures (Zaltariov et al., 2014).
Metalation of Organosilicon Compounds
The compound is instrumental in the metalation of organosilicon compounds, forming organolithium reagents and facilitating the synthesis of various organosilicon compounds (Haiduc & Gilman, 1968).
Role in Synthesis of Silacyclophanones
It's involved in the synthesis of silacyclophanones, cyclic organosilicon esters of terephthalic acid. This process is significant for developing new chemical entities (Basenko et al., 2018).
Safety and Hazards
1,3-Dichlorotetramethyldisiloxane is classified as a highly flammable liquid and vapor. It causes severe skin burns and eye damage. Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
1,3-Dichlorotetramethyldisiloxane is a chemical compound with the formula C4H12Cl2OSi2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in the preparation of a silicon-based fluorene polymer by reacting with a dibromofluorene derived grignard reagent . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be involved in the synthesis of Silicon-based fluorene polymers
Result of Action
It is known to be used in the synthesis of silicon-based fluorene polymers , indicating that it may have applications in the field of polymer chemistry.
properties
IUPAC Name |
chloro-[chloro(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Cl2OSi2/c1-8(2,5)7-9(3,4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEXFOUCEOWRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062381 | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2401-73-2 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



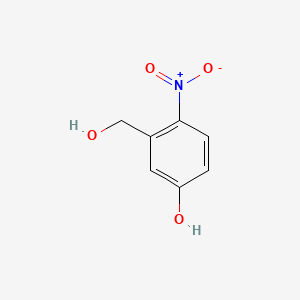

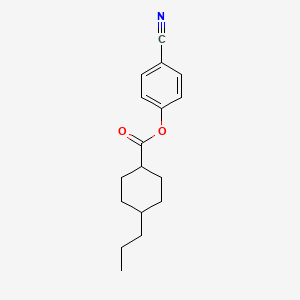
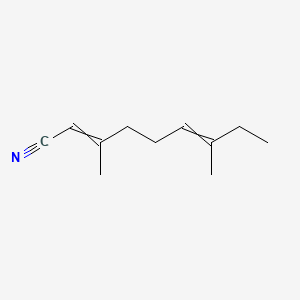

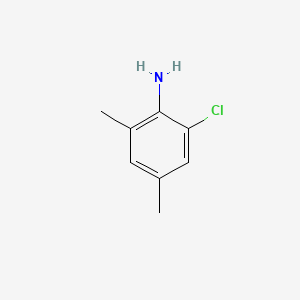

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt](/img/structure/B1582410.png)
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)

